molecular formula C10H12N2O B8501185 (S)-2-(1-methoxyethyl)-1H-benzo[d]imidazole

(S)-2-(1-methoxyethyl)-1H-benzo[d]imidazole

Cat. No.: B8501185
M. Wt: 176.21 g/mol
InChI Key: SCNIZJJJBSCYAV-ZETCQYMHSA-N
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Description

(S)-2-(1-methoxyethyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-[(1S)-1-methoxyethyl]-1H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-7(13-2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

SCNIZJJJBSCYAV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)OC

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(1-chloroethyl)-1H-benzo[d]imidazole (0.39 g) and 25 wt % solution of Sodium Methoxide in Methanol (0.96 mL) in 10 mL of Methanol was heated for 20 minutes at 150° C. in a microwave synthesizer. The reaction mixture was extrated with EtOAc and sat NH4 chloride. The organic layer was dried, filtered and concentrated to afford crude 2-(1-methoxyethyl)-1H-benzo[d]imidazole in quantitative yield.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Sodium Methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NH4 chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(1-chloroethyl)-1H-benzo[d]imidazole (0.39 g) and 25 wt % solution of Sodium Methoxide in Methanol (0.96 mL) in 10 mL of Methanol was heated for 20 minutes at 150° C. in a microwave synthesizer. The reaction mixture was extracted with EtOAc and sat NH4 chloride. The organic layer was dried, filtered and concentrated to afford crude 2-(1-methoxyethyl)-1H-benzo[d]imidazole in quantitative yield.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Sodium Methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4.05 g of 1-hydroxyethylbenzimidazole in 25 ml of dimethylformamide was added 1.2 g of 50% sodium hydride in oil, and the mixture stirred for 30 minutes. Methyl iodide (3.55 g) was added and the reaction mixture stirred at room temperature overnight. Water (200 ml) was added and the product extracted with ethyl acetate. The extracts were combined, dried and concentrated to an oil which was chromatographed on 130 g of silica gel using 5% methanol in chloroform as the eluent to give 2.36 g of brown oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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